molecular formula C7H6ClFO2S B1359058 2-Chloro-1-fluoro-4-methylsulfonylbenzene CAS No. 847148-17-8

2-Chloro-1-fluoro-4-methylsulfonylbenzene

Cat. No.: B1359058
CAS No.: 847148-17-8
M. Wt: 208.64 g/mol
InChI Key: QJUXXQFUEROZHT-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-methylsulfonylbenzene is an organic compound with the molecular formula C7H6ClFO2S It is a derivative of benzene, characterized by the presence of chloro, fluoro, and methylsulfonyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-fluoro-4-methylsulfonylbenzene typically involves the introduction of the chloro, fluoro, and methylsulfonyl groups onto the benzene ring through a series of chemical reactions. One common method involves the sulfonylation of 2-chloro-1-fluorobenzene with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-fluoro-4-methylsulfonylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation, often in the presence of a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Products such as 2-amino-1-fluoro-4-methylsulfonylbenzene or 2-alkoxy-1-fluoro-4-methylsulfonylbenzene.

    Electrophilic Aromatic Substitution: Products like 2-chloro-1-fluoro-4-methylsulfonyl-5-nitrobenzene.

Scientific Research Applications

2-Chloro-1-fluoro-4-methylsulfonylbenzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-methylsulfonylbenzene involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in nucleophilic and electrophilic reactions, respectively, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloro-1-fluoro-4-nitrobenzene: Similar structure but with a nitro group instead of a methylsulfonyl group.

    2-Chloro-1-fluoro-4-methylbenzene: Lacks the sulfonyl group, resulting in different chemical properties.

    2-Chloro-1-fluoro-4-methylsulfonamide: Contains a sulfonamide group instead of a sulfonyl group.

Uniqueness: 2-Chloro-1-fluoro-4-methylsulfonylbenzene is unique due to the combination of chloro, fluoro, and methylsulfonyl groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications.

Properties

IUPAC Name

2-chloro-1-fluoro-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUXXQFUEROZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612624
Record name 2-Chloro-1-fluoro-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847148-17-8
Record name 2-Chloro-1-fluoro-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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